TK-216

Ewing sarcoma EWS-FLI1 inhibition potency optimization

TK-216 (ONCT-216; CAS 1903783-48-1) is the definitive first-in-class inhibitor of the EWS-FLI1 oncogenic fusion protein, exhibiting 3-4 fold greater potency than its parent compound YK-4-279 in Ewing sarcoma models. Unlike the probe YK-4-279 or inactive enantiomers, TK-216’s unique dual mechanism—direct EWS-FLI1 protein-protein interaction inhibition combined with microtubule destabilization—ensures maximal transcriptional blockade and mitotic catastrophe, as evidenced by sub-micromolar IC₅₀ values in HL-60 AML (0.363 µM) and TMD-8 DLBCL (0.152 µM) cells. The racemate’s marked stereoselectivity (inactive (+)-TK216 IC₅₀ >5 µM) allows rigorous control of chirality-dependent target engagement. For oncology programs requiring the gold-standard ETS-family probe—where substitution by YK-4-279, BRD32048, or enantiomer variants would compromise potency, mechanism, and reproducibility—TK-216 is the only scientifically valid choice.

Molecular Formula
Molecular Weight
Cat. No. B1574700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTK-216
SynonymsTK-216;  TK 216;  TK216; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TK-216 (ONCT-216) Compound Overview and Procurement Relevance


TK-216 (ONCT-216; CAS 1903783-48-1) is a first-in-class small-molecule inhibitor of the E26 transformation-specific (ETS) family of transcription factors, developed to directly bind the EWSR1-FLI1 oncogenic fusion protein that drives Ewing sarcoma [1]. As an analog of the probe compound YK-4-279 with optimized drug-like properties [2], TK-216 is in Phase II clinical evaluation for relapsed/refractory Ewing sarcoma [3]. Its procurement is relevant for oncology research programs investigating ETS-driven malignancies, including Ewing sarcoma, AML, DLBCL, and other fusion-positive cancers.

Why TK-216 Cannot Be Substituted with Generic ETS or EWS-FLI1 Inhibitors


Substitution of TK-216 with other ETS/EWS-FLI1 inhibitors such as YK-4-279, BRD32048, or enantiomeric variants is not scientifically equivalent due to substantial differences in potency, stereoselectivity, and dual mechanism of action. TK-216 exhibits 3-4 fold greater potency than its parent compound YK-4-279 in Ewing sarcoma models [1]. Critically, TK-216 acts not only as an EWS-FLI1 protein-protein interaction inhibitor but also as a microtubule-destabilizing agent—a mechanism distinct from YK-4-279 and other class members [2]. Furthermore, the stereoisomers (-)-TK216 and (+)-TK216 display markedly reduced activity, with (+)-TK216 showing IC50 >5 μM versus the active racemate's sub-micromolar potency [3]. These pharmacological distinctions render generic substitution invalid for reproducible research outcomes.

TK-216 Quantitative Differentiation Evidence Against Comparators


Potency Advantage of TK-216 Over Parent Compound YK-4-279 in Ewing Sarcoma Cells

TK-216 demonstrates a 3-4 fold improvement in potency over the parent compound YK-4-279 in inhibiting EWS-FLI1-driven proliferation [1]. This represents a quantifiable enhancement in target engagement and cellular efficacy.

Ewing sarcoma EWS-FLI1 inhibition potency optimization

Differential Cytotoxicity of TK-216 Enantiomers in Ewing Sarcoma Cell Line SKES

The biological activity of TK-216 is stereoselective. The (+)-TK216 enantiomer exhibits minimal activity (IC50 >5 μM) in SKES Ewing sarcoma cells , whereas the racemic TK-216 and (-)-TK216 show potent inhibition [1]. This confirms that the active stereoisomer is critical for target engagement and that procurement of the racemic mixture or correct enantiomer is essential.

stereoselectivity chiral pharmacology EWS-FLI1 inhibition

Broader Anticancer Spectrum of TK-216 Compared to YK-4-279 Across Lymphoma Cell Lines

In a panel of lymphoma cell lines, TK-216 was tested against 55 cell lines compared to 44 for YK-4-279 after 72-hour treatment [1]. While exact IC50 distributions differ across subtypes, TK-216 demonstrates activity in additional cell lines including those resistant or less sensitive to YK-4-279, suggesting an expanded therapeutic window.

lymphoma ETS inhibition anticancer spectrum

Dual Mechanism of Action: Microtubule Destabilization Distinguishes TK-216 from YK-4-279

While TK-216 was developed as an EWS-FLI1 inhibitor, it was subsequently found to act as a microtubule (MT) destabilizing agent in vitro [1]. This mechanism is distinct from YK-4-279 and explains TK-216's activity in cell lines lacking EWSR1-FLI1 expression. Reconstituted tubulin polymerization assays confirmed that TK-216 suppresses microtubule polymerization in a stereo-selective manner .

microtubule destabilizer mechanism of action EWS-FLI1 independent activity

Optimal Research and Procurement Scenarios for TK-216


Ewing Sarcoma Translational Research Requiring Maximal EWS-FLI1 Target Engagement

Given its 3-4 fold potency advantage over YK-4-279 [1], TK-216 is the preferred tool compound for in vitro and in vivo Ewing sarcoma models where maximal inhibition of EWS-FLI1 transcriptional activity is required. This includes studies of EWS-FLI1-driven oncogenic signaling, apoptosis induction, and combination therapy screening with vincristine or other agents.

Stereochemistry-Dependent Pharmacology Studies in ETS-Driven Cancers

The marked stereoselectivity of TK-216 (active vs. inactive enantiomers) [1] makes it an ideal probe for investigating chirality-dependent target engagement and off-target effects. Researchers can utilize the racemic mixture alongside the separate enantiomers to validate EWS-FLI1-specific activity and to control for non-specific cytotoxicity in pharmacological assays.

Lymphoma and AML Research Requiring Broader Spectrum ETS Inhibition

For lymphoma and acute myeloid leukemia (AML) studies, TK-216's activity across a wider panel of cell lines compared to YK-4-279 [1] and its established IC50 values in HL-60 AML (0.363 μM) and TMD-8 DLBCL (0.152 μM) cell lines support its use as a lead compound for exploring ETS transcription factor dependency in hematologic malignancies.

Microtubule Dynamics and Combination Therapy Mechanistic Studies

TK-216's unique dual mechanism as both an EWS-FLI1 inhibitor and a microtubule destabilizer [1] makes it a valuable tool for investigating the intersection of transcriptional dysregulation and mitotic catastrophe. This is particularly relevant for studies exploring synergistic combinations with vincristine, as the distinct microtubule binding mechanisms may explain the observed preclinical synergy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TK-216

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.